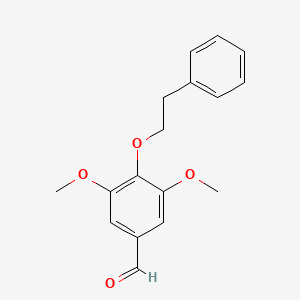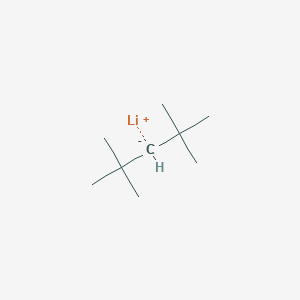![molecular formula C20H22ClFN2O B12559298 N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide CAS No. 185963-42-2](/img/structure/B12559298.png)
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide is a complex organic compound that features a unique structure combining acridine and hypofluorous amide functionalities. Acridine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . The incorporation of hypofluorous amide adds to its chemical versatility, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide typically involves multiple steps:
Formation of 6-Chloro-9-methylacridine: This can be achieved through the chlorination of 9-methylacridine.
Attachment of Hexyl Chain: The 6-chloro-9-methylacridine is then reacted with a hexyl halide under basic conditions to form the hexylated acridine derivative.
Introduction of Hypofluorous Amide: The final step involves the reaction of the hexylated acridine derivative with hypofluorous amide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of acridine oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the acridine moiety.
Medicine: Explored for its potential use in drug development, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide involves its interaction with biological macromolecules:
Molecular Targets: The acridine moiety intercalates into DNA, disrupting its structure and function.
Pathways Involved: This intercalation can inhibit DNA replication and transcription, leading to cell death in microbial and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Uniqueness
N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide is unique due to its combination of acridine and hypofluorous amide functionalities, which confer both biological activity and chemical versatility. This dual functionality is not commonly found in similar compounds, making it a valuable compound for diverse scientific research applications.
Propiedades
Número CAS |
185963-42-2 |
|---|---|
Fórmula molecular |
C20H22ClFN2O |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
6-(6-chloro-9-methylacridin-2-yl)oxy-N-fluorohexan-1-amine |
InChI |
InChI=1S/C20H22ClFN2O/c1-14-17-8-6-15(21)12-20(17)24-19-9-7-16(13-18(14)19)25-11-5-3-2-4-10-23-22/h6-9,12-13,23H,2-5,10-11H2,1H3 |
Clave InChI |
BDKGVDWZVLKYMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=NC3=C1C=C(C=C3)OCCCCCCNF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
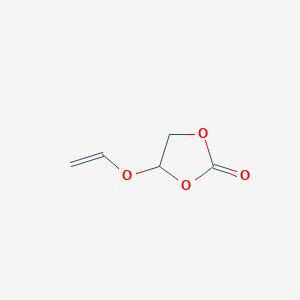
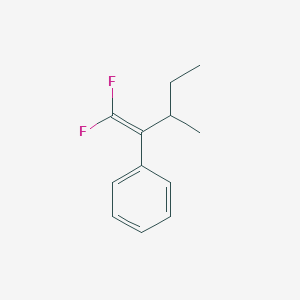
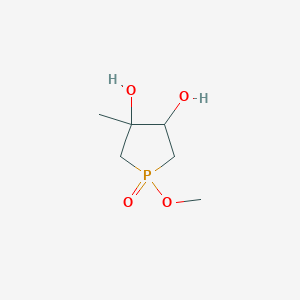
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)

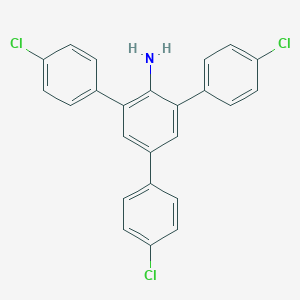

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
